Side-Chain Basicity and Nucleophilicity vs. Carboxymethyl Analogue JFD01307SC
The target compound bears a primary amine (pKa ~9–10) on the side chain, whereas the structurally closest published bioactive analogue, JFD01307SC ([(1,1-dioxidotetrahydrothien-3-yl)amino]acetic acid, CAS 51070-56-5), terminates in a carboxylic acid (pKa ~3–4). This fundamental difference in protonation state at physiological pH is expected to alter both target engagement and passive membrane permeability. JFD01307SC acts as a mimic of L-glutamate and inhibits glutamine synthetase with MIC values of 8–16 µg/mL against M. tuberculosis . No equivalent target-engagement data are publicly available for the target compound; however, the replacement of the terminal carboxylate with a primary amine abolishes the glutamate-mimetic character, meaning the target compound cannot be assumed to share the same pharmacological profile. For research programs seeking to explore cationic or hydrogen-bond-donor interactions at a site that normally accommodates a carboxylate, the target compound offers a rationally distinct chemical probe.
| Evidence Dimension | Terminal functional group of side chain |
|---|---|
| Target Compound Data | Primary amine (–CH2CH2NH2); pKa ~9–10 |
| Comparator Or Baseline | JFD01307SC: carboxylic acid (–CH2COOH); pKa ~3–4; M. tuberculosis MIC 8–16 µg/mL |
| Quantified Difference | ΔpKa ≈ 5–6 units; loss of glutamate-mimetic activity; antibacterial activity not reported |
| Conditions | Comparison based on chemical structure and published MIC data for JFD01307SC in M. tuberculosis H37Rv broth microdilution assay |
Why This Matters
This information defines the chemotype boundary: the target compound is not a direct substitute for JFD01307SC and must be evaluated de novo in any glutamine synthetase or anti-tuberculosis programme.
